molecular formula C17H24N2O3 B6662575 3-[(1-Benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid

3-[(1-Benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid

Cat. No.: B6662575
M. Wt: 304.4 g/mol
InChI Key: ZMCSKZWHGJVPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Amide Formation: The amide bond is formed by reacting the pyrrolidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

    Final Coupling: The final step involves coupling the amide intermediate with 2-methylpropanoic acid under peptide coupling conditions, using reagents like carbodiimides (e.g., DCC or EDC) and catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert amides to amines or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, sulfonates

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

3-[(1-Benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and infections.

    Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-[(1-Benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and benzyl group can enhance binding affinity and specificity, while the propanoic acid moiety may influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like 1-benzylpyrrolidine and 2-pyrrolidinone share structural similarities and may exhibit similar biological activities.

    Benzylamino acids: Compounds such as N-benzylglycine and N-benzylalanine have comparable functional groups and can be used in similar synthetic applications.

Uniqueness

3-[(1-Benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrrolidine ring and a benzyl group enhances its potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

3-[(1-benzylpyrrolidine-2-carbonyl)-methylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(17(21)22)11-18(2)16(20)15-9-6-10-19(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCSKZWHGJVPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1CCCN1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.